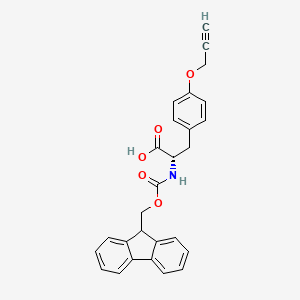

Fmoc-L-Tyr(propargyl)-OH

Vue d'ensemble

Description

Chemical Reactions Analysis

The chemical reactions involving Fmoc-L-Tyr(propargyl)-OH are not explicitly mentioned in the search results.Physical and Chemical Properties Analysis

This compound has a molecular weight of 441.48 g/mol . It is intended for research use only and is not intended for diagnostic or therapeutic use .Applications De Recherche Scientifique

Synthèse de peptides

“Fmoc-L-Tyr(propargyl)-OH” est largement utilisé dans la synthèse de peptides. Le groupe Fmoc (9-fluorénylméthyloxycarbonyl) sert de groupe protecteur pour les acides aminés pendant le processus de synthèse . Ce composé, en particulier, est utilisé pour introduire un groupe propargyle dans une chaîne peptidique, qui peut être modifiée ultérieurement par le biais de la chimie click, un outil puissant pour la bioconjugaison .

Fabrication de matériaux bio-inspirés

L'hydrophobicité et l'aromaticité inhérentes de la partie Fmoc favorisent les caractéristiques d'auto-assemblage, ce qui en fait un excellent élément constitutif pour la fabrication de matériaux fonctionnels . Ces matériaux ont des applications potentielles dans divers domaines, y compris la biotechnologie et la nanotechnologie.

Systèmes d'administration de médicaments

Grâce à sa capacité à former des nanostructures avec des morphologies diverses, “this compound” peut être utilisé dans les systèmes d'administration de médicaments . Le groupe propargyle permet la fixation de molécules de médicaments, qui peuvent être libérées de manière contrôlée au site cible.

Culture cellulaire

La modification des acides aminés avec des groupes Fmoc s'est avérée bénéfique dans les applications de culture cellulaire . Les propriétés d'auto-assemblage de ces composés peuvent créer des échafaudages qui imitent la matrice extracellulaire, favorisant la croissance et la différenciation cellulaires.

Applications optiques et de détection

Les propriétés optiques uniques des composés modifiés par Fmoc les rendent adaptés à une utilisation dans les dispositifs optiques et les capteurs . La fluorescence du groupe Fmoc peut être exploitée à des fins d'imagerie et de diagnostic.

Catalyse

Le groupe propargyle dans “this compound” peut agir comme un ligand pour les catalyseurs métalliques, qui sont utilisés dans diverses réactions chimiques . Cette application est particulièrement pertinente dans le domaine de la chimie verte, où l'on recherche des catalyseurs efficaces et respectueux de l'environnement.

Mécanisme D'action

Target of Action

Fmoc-L-Tyr(propargyl)-OH is primarily used as a building block in the synthesis of peptides . The primary targets of this compound are the amino acid sequences that it helps to construct. These sequences can then interact with various biological targets depending on their composition .

Mode of Action

This compound interacts with its targets through the process of peptide synthesis. It is incorporated into peptide chains using Fmoc/tBu solid-phase synthesis, a method commonly used in both research and industrial settings . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .

Biochemical Pathways

The biochemical pathways affected by this compound are largely dependent on the specific peptide sequences that it helps to form. These peptides can then interact with various biochemical pathways, influencing their activity . The exact pathways affected would depend on the specific peptide sequence synthesized.

Pharmacokinetics

As a building block in peptide synthesis, its bioavailability would be largely determined by the properties of the final peptide product .

Result of Action

The molecular and cellular effects of this compound’s action are again dependent on the specific peptide sequences it helps to form. These peptides can have a wide range of effects, from influencing cell signaling pathways to serving as potential drugs .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the conditions under which peptide synthesis occurs can impact the efficiency of incorporation of this compound into the peptide chain . Additionally, factors such as pH and temperature can influence the stability of the compound .

Safety and Hazards

Propriétés

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23NO5/c1-2-15-32-19-13-11-18(12-14-19)16-25(26(29)30)28-27(31)33-17-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h1,3-14,24-25H,15-17H2,(H,28,31)(H,29,30)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COXQVDBEMQQDOE-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCOC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

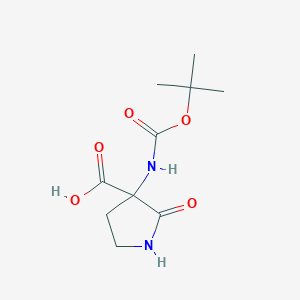

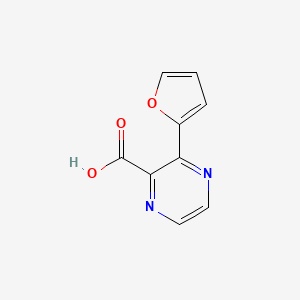

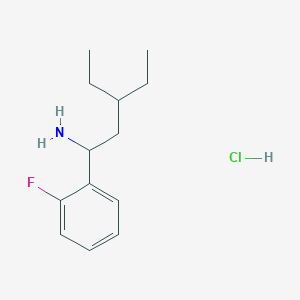

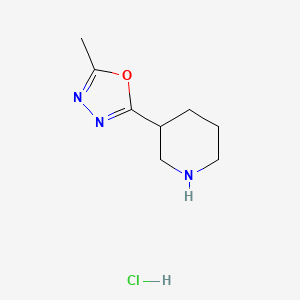

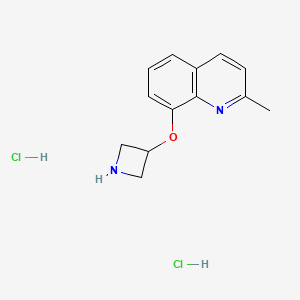

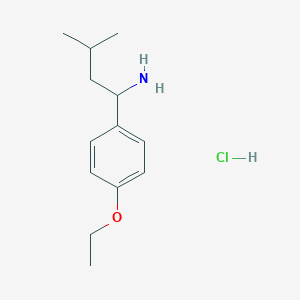

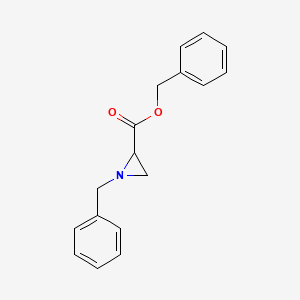

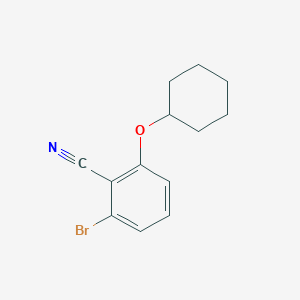

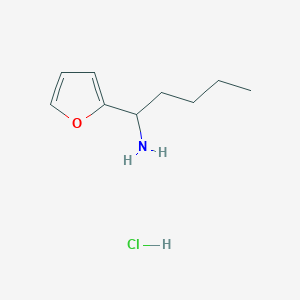

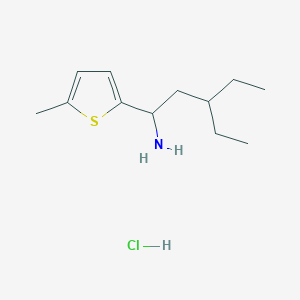

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(8-Azabicyclo[3.2.1]octan-3-yl)(4-fluorophenyl)methanone hydrochloride](/img/structure/B1445778.png)